molecular formula C11H14N4O4 B1664127 3-Deazaadenosine CAS No. 6736-58-9

3-Deazaadenosine

Cat. No. B1664127
CAS RN: 6736-58-9
M. Wt: 266.25 g/mol
InChI Key: DBZQFUNLCALWDY-PNHWDRBUSA-N
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Description

3-Deazaadenosine (3-DZA) is a small molecule that belongs to the class of organic compounds known as imidazole [4,5-c]pyridine ribonucleosides and ribonucleotides . It is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase , a regulator of cellular methyltransferase activity . It has anti-inflammatory properties, inhibiting leukocyte adhesion and chemotaxis, lymphocyte-mediated cytolysis, phagocytosis, degranulation, and NF-κB signaling . 3-DZA also has anti-viral and anti-bacterial activities .


Synthesis Analysis

The synthesis of 3-Deazaadenosine has been studied in the context of atomic mutagenesis studies of functional RNAs . The replacement of a single nitrogen atom by a carbon atom can be critical because the acid-base properties of the nucleobase are dramatically changed and hydrogen acceptor/donor properties are erased at the specific position .


Molecular Structure Analysis

The molecular formula of 3-Deazaadenosine is C11H14N4O4 . Its average weight is 266.2533 and its monoisotopic mass is 266.101504956 . The 2D structure of 3-Deazaadenosine can be found in various databases .


Chemical Reactions Analysis

3-Deazaadenosine has been found to decrease the thermodynamic stability of base pairing to a significant extent . The effects are much more pronounced for 3-deazapurine nucleosides compared to their constitutional isomers of 7-deazapurine nucleosides .


Physical And Chemical Properties Analysis

The physico-chemical properties of 3-Deazaadenosine include seven hydrogen bond acceptors, four hydrogen bond donors, and no rotatable bonds .

Scientific Research Applications

1. Impact on Cellular Differentiation

3-Deazaadenosine has shown a notable impact on cellular differentiation. For instance, it increases the frequency of conversion of 3T3-L1 fibroblasts to fat cells, as observed in a study by Chiang (1981). Once converted, these fat cells retain their adipose morphology and accumulate triglycerides even after the removal of 3-deazaadenosine, indicating its lasting effect on cell differentiation (Chiang, 1981).

2. Antiviral Properties

3-Deazaadenosine exhibits antiviral activities. Montgomery et al. (1982) found that its carbocyclic analogue demonstrated antiviral activity against herpes simplex virus type 1 and other viruses. It acts as a competitive inhibitor of S-adenosyl-L-homocysteine hydrolase, leading to selective inhibition of viral mRNA methylation (Montgomery et al., 1982).

3. Role in Immune Function

Zimmerman et al. (1978) discovered that 3-deazaadenosine inhibits lymphocyte-mediated cytolysis. This inhibition is associated with a buildup of S-adenosylhomocysteine in cytolytic lymphocytes, suggesting that 3-deazaadenosine affects lymphocyte function by inhibiting crucial methyltransferases involved in this process (Zimmerman et al., 1978).

4. Effects on Biochemical Synthesis

Pritchard et al. (1982) studied the influence of 3-deazaadenosine on phosphatidylcholine biosynthesis in rat liver. The compound significantly inhibited the N-methylation of phosphatidylethanolamine while stimulating phosphatidylcholine synthesis via the CDP-choline pathway. This suggests its influence on different biochemical pathways in cells (Pritchard et al., 1982).

5. Cancer Research

In the context of cancer research, Chiang et al. (1992) found that 3-deazaadenosine analogs can activate collagen IV gene expression in F9 teratocarcinoma cells. This activation is achieved by inhibiting cellular methylation, highlighting its potential application in cancer research (Chiang et al., 1992).

Safety And Hazards

3-Deazaadenosine is considered toxic and has moderate to severe irritant effects on the skin and eyes . It is recommended to avoid contact with skin and eyes, and to wear protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-10-7-5(1-2-13-10)15(4-14-7)11-9(18)8(17)6(3-16)19-11/h1-2,4,6,8-9,11,16-18H,3H2,(H2,12,13)/t6-,8-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZQFUNLCALWDY-PNHWDRBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(C2=C1N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2040941
Record name 3-Deazaadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deazaadenosine

CAS RN

6736-58-9
Record name 3-Deazaadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deazaadenosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04546
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-Deazaadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2040941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-DEAZAADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/037V4520IY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,880
Citations
MC Long, PW Allan, MZ Luo, MC Liu… - Journal of …, 2007 - academic.oup.com
Objectives: Analyse a series of halogenated 3-deaza-adenosine analogues for efficacy against Mycobacterium tuberculosis H37Ra and determine if adenosine (Ado) kinase plays a …
Number of citations: 19 academic.oup.com
EN Kalinichenko, TL Podkopaeva, EV Budko… - Bioorganic & medicinal …, 2004 - Elsevier
Sequence-specific 3-deazaadenosine (c 3 A)-substituted analogues of trimeric 2′,5′-oligoadenylate, p5′A2′p5′A2′p5′A, were synthesized and evaluated for their ability to …
Number of citations: 12 www.sciencedirect.com
MC Liu, MZ Luo, DE Mozdziesz, TS Lin† 1… - … and Nucleic Acids, 2001 - Taylor & Francis
… On the basis of these findings, we chose to prepare a series of halogen-substituted analogues of 3-deazaadenosine and 3-deazaguanosine, which combine the structural features of 3-…
Number of citations: 28 www.tandfonline.com
JA Montgomery, SJ Clayton, HJ Thomas… - Journal Of Medicinal …, 1982 - ACS Publications
… The carbocyclic analogue of 3-deazaadenosine (3-deaza-C-Ado) has been synthesized … that 3-deazaadenosine is a potent antiviral agent against a variety of DNA and RNA viruses.…
Number of citations: 201 pubs.acs.org
DL Mayers, JA Mikovits, B Joshi… - Proceedings of the …, 1995 - National Acad Sciences
3-Deazaadenosine (DZA), 3-deaza-(+/-)-aristeromycin (DZAri), and 3-deazaneplanocin A (DZNep) are powerful modulators of cellular processes. When tested against H9 cells infected …
Number of citations: 82 www.pnas.org
AV Ovechkin, N Tyagi, U Sen… - … of Physiology-Lung …, 2006 - journals.physiology.org
… It has been previously demonstrated that 3-deazaadenosine (DZA), a most potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH) enzyme, prevents conversion of S-…
Number of citations: 59 journals.physiology.org
B Zhang, S De Graef, M Nautiyal, L Pang… - European Journal of …, 2018 - Elsevier
… To further understand how the aaRS class dependent selectivity of the 3-deazaadenosine analogues is manifested we performed QM chemical calculations to determine changes to the …
Number of citations: 20 www.sciencedirect.com
PK Chiang, GL Cantoni - Biochemical pharmacology, 1979 - Elsevier
… in livers of rats injected with 3-deazaadenosine, an inhibitor of adenosylhomocysteine … transmethylations was achieved in rats injected with 3-deazaadenosine, as evidenced by: (a…
Number of citations: 199 www.sciencedirect.com
A Guerrero, AJ Innes, PF Roux, SC Buisman, J Jung… - Nature aging, 2022 - nature.com
… Here, we show that 3-deazaadenosine (3DA), an S-adenosyl homocysteinase inhibitor, alleviates replicative and oncogene-induced senescence. 3DA-treated senescent cells showed …
Number of citations: 3 www.nature.com
DM Houston, EK Dolence, BT Keller… - Journal of medicinal …, 1985 - ACS Publications
… Various inhibitors of AdoHcyhydrolase have been identified, including 3-deazaadenosine,8 … -deaza-C-Ado), the carbocyclic analogue of 3-deazaadenosine. 3-Deaza-C-Ado was shown …
Number of citations: 38 pubs.acs.org

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